Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
Description
This compound is a benzoic acid derivative featuring a methyl ester core substituted with a tetrahydrofuran (THF)-methoxy-methyl group at the para position.
Properties
CAS No. |
1152517-96-8 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-(oxolan-2-ylmethoxymethyl)benzoate |
InChI |
InChI=1S/C14H18O4/c1-16-14(15)12-6-4-11(5-7-12)9-17-10-13-3-2-8-18-13/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
ALSCTRMQDWASSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC2CCCO2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Bromomethyl Intermediates
A widely employed strategy involves substituting a bromomethyl group on the benzoate core with a tetrahydrofurfuryl alkoxide nucleophile. This method leverages the reactivity of alkyl halides in SN2 reactions:
-
Synthesis of Methyl 4-(Bromomethyl)benzoate :
-
4-Methylbenzoic acid is esterified with methanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield methyl 4-methylbenzoate .
-
Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in chlorobenzene (reflux, 12 h) introduces the bromomethyl group, producing methyl 4-(bromomethyl)benzoate .
-
-
Substitution with Tetrahydrofurfuryl Alcohol :
-
Methyl 4-(bromomethyl)benzoate (1 equiv) is reacted with tetrahydrofurfuryl alcohol (1.2 equiv) in dimethylformamide (DMF) at 70°C for 8–12 h, using potassium carbonate (2 equiv) as a base .
-
Tetrabutylammonium bromide (TBAB, 0.1 equiv) is added as a phase-transfer catalyst to enhance reactivity .
-
Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and purified via column chromatography (hexane:ethyl acetate, 4:1).
-
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the alkoxide ion (generated in situ from tetrahydrofurfuryl alcohol and K₂CO₃) displaces bromide, forming the ether linkage. Steric hindrance from the THF ring necessitates prolonged reaction times .
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction offers a stereospecific alternative for constructing the ether bond, particularly useful for acid-sensitive substrates:
-
Substrate Preparation :
-
Mitsunobu Coupling :
-
Methyl 4-(hydroxymethyl)benzoate (1 equiv), tetrahydrofurfuryl alcohol (1.5 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) are combined in anhydrous tetrahydrofuran (THF) under nitrogen .
-
The reaction is stirred at 25°C for 24 h, followed by solvent evaporation and purification via silica gel chromatography.
-
Advantages :
-
High regioselectivity and compatibility with tertiary alcohols.
-
Avoids harsh basic conditions, preserving ester functionality .
Reductive Amination Pathways
A less conventional approach involves reductive amination to install the THF-containing side chain, followed by oxidation and esterification:
-
Amination of Methyl 4-Formylbenzoate :
-
Methyl 4-formylbenzoate (1 equiv) is reacted with tetrahydrofurfurylamine (1.2 equiv) in methanol at 25°C for 4 h.
-
Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 h.
-
-
Oxidation to Ether :
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, 70°C | 65–72 | Scalable, minimal byproducts | Requires brominated precursor |
| Mitsunobu Reaction | THF, DIAD, 25°C | 78–85 | High selectivity, mild conditions | Costly reagents (triphenylphosphine) |
| Friedel-Crafts | AlCl₃, DCM, 25°C | 50–58 | Direct alkylation | Low yield, side reactions |
| Reductive Amination | NaBH₃CN, mCPBA, 0–80°C | 40–45 | Avoids halogenated intermediates | Multi-step, moderate efficiency |
Challenges and Optimization Strategies
-
Purity Concerns : Residual tetrahydrofurfuryl alcohol in nucleophilic substitutions can complicate purification. Azeotropic distillation with toluene improves precursor purity .
-
Catalyst Selection : Switching from TBAB to crown ethers (e.g., 18-crown-6) in SN2 reactions enhances reaction rates by 30% .
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Solvent Effects : Replacing DMF with acetonitrile in Mitsunobu reactions reduces triphenylphosphine oxide byproduct formation .
Chemical Reactions Analysis
Ester Hydrolysis and Saponification
The methyl ester group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Produces 4-[[(tetrahydro-2-furanyl)methoxy]methyl]benzoic acid and methanol.
-
Alkaline Saponification : Forms the sodium salt of the benzoic acid derivative.
Key Conditions :
| Reaction Type | Temperature | Catalyst | Yield |
|---|---|---|---|
| Acidic | 80–100°C | H₂SO₄ | 85–92% |
| Alkaline | 60–80°C | NaOH | 78–88% |
Electrophilic Aromatic Substitution
The aromatic ring undergoes substitution at the para position relative to the ester group due to electron-withdrawing effects:
-
Nitration :
Forms a nitro derivative at the 3-position of the benzene ring . -
Sulfonation :
Reacts with fuming sulfuric acid to yield the sulfonated product .
Transesterification
The methyl ester group exchanges with other alcohols under catalytic conditions:
Example : Ethanol produces the ethyl ester derivative with 70–80% efficiency .
Tetrahydrofuran Ring Reactivity
The THF moiety participates in ring-opening reactions:
-
Acid-Catalyzed Hydrolysis :
Forms a diol intermediate, which may further dehydrate under harsh conditions . -
Reductive Cleavage :
Reduces the ether linkage to a hydroxyl group .
Stability Under Thermal and Oxidative Conditions
| Condition | Observation | Reference |
|---|---|---|
| 150°C (dry) | Stable for 24 hours | |
| 100°C (O₂ atmosphere) | Partial oxidation of THF ring | |
| UV light (254 nm) | Ester bond cleavage observed |
Comparative Reactivity with Analogues
| Compound | Key Reaction Differences |
|---|---|
| Methyl p-anisate | No THF ring-opening reactivity |
| Methyl salicylate | Ortho-hydroxyl enhances acidity |
| Ethyl 4-methoxybenzoate | Slower transesterification |
Industrial and Pharmacological Relevance
-
Pharmaceutical Intermediates : Used in synthesizing prodrugs due to hydrolyzable ester groups .
-
Polymer Chemistry : Serves as a monomer in polyesters with controlled degradation profiles .
This compound’s dual reactivity (ester and THF) enables versatile applications in organic synthesis, though its environmental persistence requires careful handling .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H18O4
- Molecular Weight : 258.27 g/mol
- IUPAC Name : Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester
The compound consists of a benzoic acid moiety with a tetrahydro-2-furanyl methoxy group, which influences its reactivity and biological interactions.
Synthetic Routes
The synthesis of this compound typically involves:
- Esterification : The reaction of benzoic acid with methanol in the presence of an acid catalyst.
- Nucleophilic Substitution : Introducing the tetrahydro-2-furanyl methoxy group via nucleophilic substitution using tetrahydro-2-furanol.
This multi-step synthesis allows for the production of derivatives that can be tailored for specific applications.
Chemistry
This compound serves as a reagent in organic synthesis and is used to prepare more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research indicates that this compound can be utilized in studies involving enzyme interactions and metabolic pathways. Its ability to undergo hydrolysis to release active benzoic acid derivatives enhances its potential as a biological probe.
Case Study : A study demonstrated that derivatives of benzoic acids exhibit significant activity in modulating enzyme functions, which could be pivotal in drug discovery processes targeting specific metabolic pathways.
Industry
The compound finds applications in the production of polymers, resins, and other industrial chemicals. Its unique properties can enhance the performance characteristics of materials used in various applications.
Data Table: Comparison of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Used as a reagent for organic synthesis | Synthesis of complex molecules |
| Biology | Investigates enzyme interactions | Studies on metabolic pathways |
| Industry | Production of polymers and resins | Enhancements in material properties |
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with specific pathways in biological systems. The tetrahydro-2-furanyl methoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related benzoic acid esters:
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) increase stability, while electron-withdrawing groups (e.g., bromo in ) enhance electrophilic reactivity. The THF group balances polarity and lipophilicity .
- Biological Efficacy: Amino and acetylated derivatives () show higher bioactivity than simple ethers, suggesting that functional group diversity is critical for pharmacological optimization .
Biological Activity
Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester, commonly referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 250.29 g/mol. The structure features a benzoic acid moiety modified with a tetrahydro-2-furanyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| CAS Number | 1152517-96-8 |
Antioxidant Activity
Research indicates that benzoic acid derivatives can exhibit significant antioxidant properties. A study highlighted the antioxidant potential of various benzoic acid derivatives, including the compound . It was found that these compounds could scavenge free radicals effectively, thus contributing to cellular protection against oxidative stress .
Enzyme Modulation
In vitro studies have demonstrated that benzoic acid derivatives can modulate enzyme activities related to protein degradation systems. Specifically, compounds derived from Bjerkandera adusta were shown to enhance the activity of cathepsins B and L, which are crucial for protein turnover and cellular homeostasis . The activation of these enzymes suggests potential applications in anti-aging therapies and proteostasis regulation.
Case Studies
- Study on Proteostasis Network : A notable study evaluated the impact of various benzoic acid derivatives on the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Results indicated that certain derivatives significantly activated chymotrypsin-like enzymatic activities, promoting protein degradation and potentially mitigating age-related decline in proteostasis .
- Antioxidant Potential : Another investigation focused on the antioxidant properties of benzoic acid derivatives extracted from various plant sources. The study reported high levels of antioxidant activity, with specific derivatives achieving up to 76.96% inhibition of free radical formation .
Mechanistic Insights
The biological mechanisms underlying the activity of benzoic acid derivatives often involve their interaction with cellular signaling pathways. For instance, the ability to enhance cathepsin activity may be linked to their role in regulating apoptosis and autophagy processes . Additionally, the antioxidant properties are attributed to their ability to donate electrons to free radicals, thereby neutralizing them .
Summary of Findings
The following table summarizes key findings related to the biological activities of this compound:
| Study Focus | Key Findings |
|---|---|
| Antioxidant Activity | Effective in scavenging free radicals |
| Enzyme Modulation | Enhanced activity of cathepsins B and L |
| Proteostasis Network Activation | Significant activation of UPP and ALP pathways |
| Potential Applications | Anti-aging therapies and cellular protection strategies |
Q & A
Q. Advanced Research Focus
- Molecular docking : Screen against targets like NF-κB (linked to anti-inflammatory activity) using AutoDock Vina. The THF group may enhance binding via hydrophobic interactions .
- QSAR models : Correlate logP values (e.g., XLogP3 ~2.5 for similar esters) with membrane permeability .
- ADMET prediction : Tools like SwissADME estimate bioavailability and cytochrome P450 interactions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced Research Focus
- Reaction optimization : Transition from batch to flow chemistry to control exothermic etherification steps .
- Purification bottlenecks : Replace column chromatography with continuous crystallization for THF-containing intermediates .
- Stability testing : Monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C) using HPLC .
How do substituent positions (ortho/meta/para) affect the spectroscopic properties of methoxy-benzoic acid esters?
Q. Basic Research Focus
- IR spectroscopy : Para-methoxy groups show C-O stretching at 1250 cm⁻¹, while ortho positions split the peak due to hindered rotation .
- UV-Vis : Para-substituted esters exhibit stronger absorbance at λ ~260 nm (π→π* transitions) compared to meta isomers .
- Mass spectrometry : Ortho isomers fragment preferentially at the ester group, producing m/z 121 (C₇H₅O₂⁺), while para isomers retain the THF moiety .
What strategies mitigate racemization in chiral THF-containing benzoic acid esters during synthesis?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
